molecular formula C13H9N B7766571 Acridine CAS No. 39327-16-7

Acridine

Cat. No.: B7766571
CAS No.: 39327-16-7
M. Wt: 179.22 g/mol
InChI Key: RFQDDXWZZVRLKO-UHFFFAOYSA-N
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Description

Acridine is an organic compound and a nitrogen heterocycle with the formula C₁₃H₉N. It is a planar molecule structurally related to anthracene, with one of the central CH groups replaced by nitrogen. This compound is mildly basic and is almost colorless, crystallizing in needles. Historically, this compound was first isolated from coal tar by Carl Gräbe and Heinrich Caro in 1870 . It has a distinctive acrid odor and skin-irritating properties.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Coal Tar Extraction: this compound is separated from coal tar by extracting with dilute sulfuric acid.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, forming acridone.

    Reduction: It can be reduced to dihydrothis compound.

    Substitution: this compound can participate in substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Acridone.

    Reduction: Dihydrothis compound.

    Substitution: Halogenated acridines.

Scientific Research Applications

Acridine and its derivatives have a broad range of applications in various fields:

Mechanism of Action

The mode of action of acridine is principally due to its interaction with DNA . DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes, is principally responsible for the mode of action of this compound .

Safety and Hazards

Contact with acridine may irritate skin, eyes, and mucous membranes . It may be toxic by ingestion . Chronic exposure to this compound leads to widespread toxicity .

Future Directions

Although the number of studies on the clinical use of AO is limited, pilot studies have demonstrated the safety and feasibility of its application as an intraoperative fluorescent dye and as a novel photo- and radio-sensitizator . Further clinical studies are necessary to more definitively assess the clinical benefit AO-based fluorescence guidance, therapy for sarcomas, and to establish feasibility of this new approach for the treatment of other tumor types .

Comparison with Similar Compounds

  • Quinoline
  • Phenanthridine
  • Acridone

Acridine’s versatility and wide range of applications make it a compound of significant interest in both scientific research and industrial applications.

Properties

CAS No.

39327-16-7

Molecular Formula

C13H9N

Molecular Weight

179.22 g/mol

IUPAC Name

benzo[g]quinoline

InChI

InChI=1S/C13H9N/c1-2-5-11-9-13-12(6-3-7-14-13)8-10(11)4-1/h1-9H

InChI Key

RFQDDXWZZVRLKO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=N3

boiling_point

655 °F at 760 mmHg (NTP, 1992)
345.5 °C @ 760 mm Hg
655 °F

Color/Form

RHOMBOHEDRAL NEEDLES OR PRISMS FROM ALCOHOL;  MONOCLINIC, ORTHORHOMBIC
SMALL COLORLESS NEEDLES
ORTHORHOMBIC PLATES, NEEDLES FROM DILUTED ALCOHOL
SMALL, COLORLESS OR FAINTLY YELLOW CRYSTALS

density

1.2 at 68 °F (approx.) (USCG, 1999) - Denser than water;  will sink
1.005 @ 20 °C/4 °C
1.2

melting_point

225 to 230 °F (NTP, 1992)
111 °C;  106 °C (form a);  110 °C (form b)
225-230 °F

physical_description

Small colorless needle-like crystalline solid. Slightly soluble in hot water. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. Sublimes before melting when heated. May be toxic by ingestion.
Pale yellow solid;  [Merck Index] Colorless solid;  [Hawley] Yellow crystalline powder;  [MSDSonline]
Small colorless needle-like crystalline solid.

solubility

SLIGHTLY SOL IN HOT WATER;  VERY SOL IN ALCOHOL, ETHER, BENZENE AND CARBON DISULFIDE
Freely sol in hydrocarbons;  slightly soluble in boiling water, liquid ammonia, liguid sulfur dioxide;  sparingly soluble in light petroleum
Very soluble in carbon disulfide;  very soluble in ethanol, ether, benzene;  slightly soluble in water
1 gm soluble in <1 ml boiling benzene or alcohol;  5 ml benzene (20 °C);  6 ml alcohol (20 °C);  16 ml of ether (20 °C);  1.8 ml boiling cyclohexane.
In water= 38.4 mg/L at 24 °C.

vapor_pressure

1 mmHg at 255.9 °F (NTP, 1992)
Vapor pressure= 1.35X10-4 mm Hg at 25 °C /extrapolated from experimentally-derived coefficients/
1 MM HG @ 129 °C
varies depending upon the specific compound

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A procedure similar to that described in Example XXIV was used for the preparation of 21. 1.28 g (3.00 mmol) of acridine TFP ester 20 gave 1.04 g (92% yield) of 21 as a pale yellow solid foam:
Name
ester
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21
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Yield
92%

Synthesis routes and methods II

Procedure details

To a cold, stirring methylene chloride solution (30 ml; 0° C.) of 2-chloro-4H-1,2,3-benzodioxaphosphorin-4-one (2.4 ml of 1M methylene chloride solution; 2.4 mmol) and pyridine (0.2 g; 2.4 mmol) was added the DMT-protected pseudonucleoside of Example 2, paragraph A (0.55 g; 0.8 mmol). After stirring at 0° C. for 1 hour, the reaction mixture was poured into 1M TEAB aqueous solution (60 ml). The organic solution was separated, dried, concentrated. The residue was purified by flash column chromatography, eluted with 1% Et3N/CH2Cl2, 1% Et3N/1%CH3OH/CH2Cl2. The combined fraction of the product was washed with 1M TEAB aqueous solution, dried over Na2SO4, and concentrated, affording 0.19 g, 65% of the phosphorylated DMT-protected acridine pseudonucleotide.
Quantity
2.4 mL
Type
reactant
Reaction Step One
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0.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
catalyst
Reaction Step Two
Yield
65%

Synthesis routes and methods III

Procedure details

3-Chloroacridinecarboxylic acid. The isatin product from step (a) was refluxed in 300 mL of 10% KOH solution in water for ca. 48 h. The solution was cooled and acidified to pH 2-3 with HCl. The yellow solid was suction filtered after 1 h and then washed with water. The solid was air-dried over night, washed with CH2Cl2 and then air-dried yielding 23.76 g of the acridine acid. 1H NMR (DMSO-d6) 8 7.72-8.30 (m, 7H).
Name
3-Chloroacridinecarboxylic acid
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0 (± 1) mol
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reactant
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Quantity
300 mL
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Synthesis routes and methods IV

Procedure details

The isatin product was refluxed in 110 mL of 10% KOH solution in water over night. The dark green mixture was cooled and acidified with 400 mL of 1:1 ice/5 M HCl. The solid was washed with water and air-dried yielding the acridine acid. 1H NMR (DMSO-d6) δ 7.81-7.94 (m, 4H), 8.31-8.36 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

The isatin product from step (a) was refluxed in 300 mL of 10% KOH solution in water for ca. 48 h. The solution was cooled and acidified to pH 2-3 with HCl. The yellow solid was suction filtered after 1 h and then washed with water. The solid was air-dried over night, washed with CH2Cl2 and then air-dried yielding 23.76 g of the acridine acid. 1H NMR (DMSO-d6) δ 7.72-8.30 (m, 7H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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